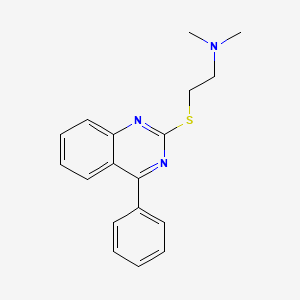
Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine typically involves the reaction of 4-phenylquinazoline-2-thiol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) with the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
- N,N-Dimethyl-2-phenylquinazolin-4-amine
- 4-(Dimethylamino)-2-phenylquinazoline
- 4-(N,N-Dimethylamino)-2-phenylquinazoline
Comparison: N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs. The thioether group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a distinct and valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
106824-00-4 |
|---|---|
Molecular Formula |
C18H19N3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-phenylquinazolin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H19N3S/c1-21(2)12-13-22-18-19-16-11-7-6-10-15(16)17(20-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
ZIHHUYJZBCHJIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


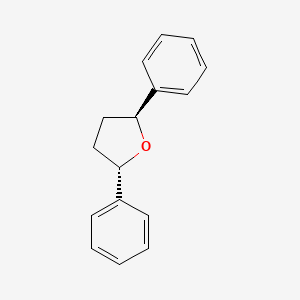
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
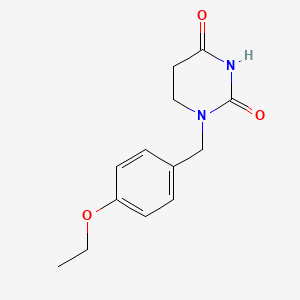
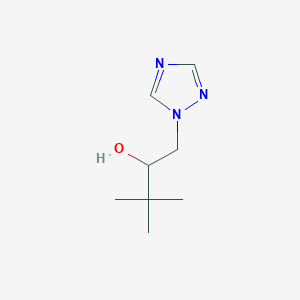
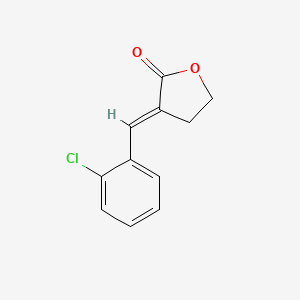
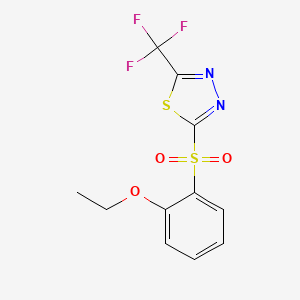
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
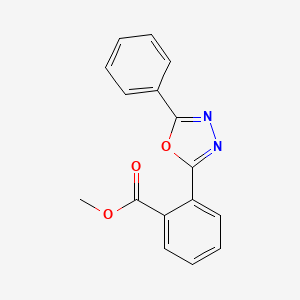
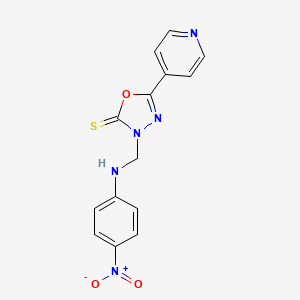
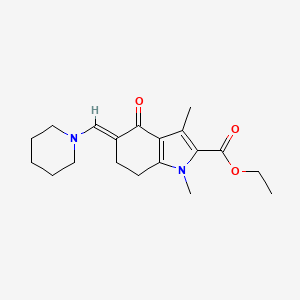
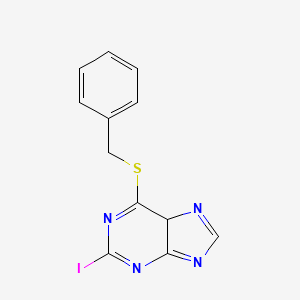

![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
